1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-methylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline family. The compound features a 3-chloro-4-methylphenyl group at position 1, difluoro substitutions at positions 6 and 8 of the quinoline ring, and a 4-fluorophenyl group at position 3. These substituents are strategically placed to modulate electronic, steric, and solubility properties, which may influence binding affinity to biological targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as observed in related derivatives .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3N3/c1-12-2-7-16(10-19(12)24)30-23-17-8-15(26)9-20(27)22(17)28-11-18(23)21(29-30)13-3-5-14(25)6-4-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHMIBDIQXBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern compared to other pyrazolo[4,3-c]quinolines. A screening of 14 analogs () reveals variations in substituents at positions 1, 3, 6, and 8, which critically influence bioactivity and physicochemical properties. Key comparisons include:
*Calculated molecular formula: C24H15ClF3N3.
†Molecular weights estimated from structures in .
Key Findings from Analog Studies
Anti-Inflammatory Activity: Derivatives with polar groups (e.g., -OH in 2i, -COOH in 2m) exhibit potent NO inhibition (IC50 in submicromolar range), comparable to the control drug 1400W .
Substituent Effects: Halogens: Fluorine at positions 6 and 8 (common in all analogs) likely enhances metabolic stability and electron-withdrawing effects, stabilizing the quinoline core . Chloro-Methyl Group: The 3-chloro-4-methylphenyl group at position 1 is unique to the target compound. Chlorine increases steric bulk and electron density, which may improve target binding but raise toxicity concerns. Aromatic Diversity: The 4-fluorophenyl at position 3 contrasts with methoxy or carboxylate groups in active analogs, suggesting a trade-off between hydrophobic interactions and polar binding .
QSAR Insights: Quantitative structure-activity relationship (QSAR) studies of related derivatives highlight the importance of hydrogen-bond donors (e.g., -NH2 in 2i) and acidic groups (e.g., -COOH in 2m) for iNOS inhibition . The target compound lacks these features, implying a distinct mechanism or lower anti-inflammatory potency unless compensated by other interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
